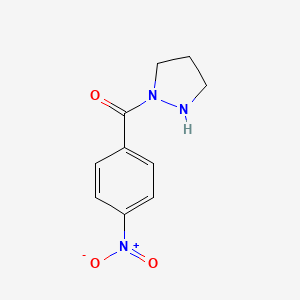

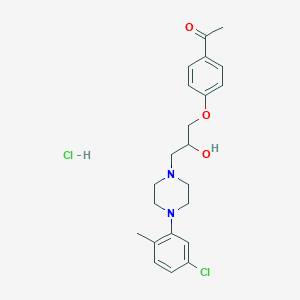

(4-nitrophenyl)(tetrahydro-1H-pyrazol-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-nitrophenyl)(tetrahydro-1H-pyrazol-1-yl)methanone, commonly known as 4-NPP, is an organic compound used in a variety of scientific research applications. It is a yellow crystalline solid, with a molecular weight of 208.19 g/mol and a melting point of 175-176°C. 4-NPP has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Applications De Recherche Scientifique

Microwave Assisted Synthesis and Biological Evaluation

A study by Ravula et al. (2016) discusses the microwave-assisted synthesis of novel pyrazoline derivatives, including those related to (4-nitrophenyl)(tetrahydro-1H-pyrazol-1-yl)methanone, for potential anti-inflammatory and antibacterial applications. The microwave method provided higher yields and environmental benefits over conventional synthesis methods. Compounds synthesized exhibited significant anti-inflammatory and antibacterial activities, with molecular docking studies supporting their potential as anti-inflammatory agents Ravula et al., 2016.

Regioselective Synthesis of Pyrazole Derivatives

Alizadeh et al. (2015) report a regioselective synthesis approach for 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives, showcasing the versatility of (4-nitrophenyl)(tetrahydro-1H-pyrazol-1-yl)methanone in synthesizing complex chemical structures through 1,3-dipolar cycloaddition reactions. This process underscores the compound's utility in creating diverse chemical entities for further pharmacological or material science research Alizadeh, Moafi, & Zhu, 2015.

Anticancer and Antitubercular Activities

Radhika et al. (2020) designed and synthesized pyrazoline incorporated isoxazole derivatives, demonstrating the compound's application in anticancer and antitubercular studies. Among the synthesized compounds, one exhibited potent activity against breast cancer cell lines MCF-7 and MDA-MB-231, and significant activity against tuberculosis strains, highlighting its potential in drug discovery and development Radhika et al., 2020.

Green Chemistry Applications

Doherty et al. (2022) explored the green chemistry synthesis of (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, demonstrating an environmentally friendly approach to synthesizing acyl pyrazole derivatives. This study signifies the compound's role in promoting sustainable chemical synthesis practices Doherty et al., 2022.

Undergraduate Research and Education

Dintzner et al. (2012) incorporated the synthesis of tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran, related to the compound , in an undergraduate laboratory project. This study not only demonstrates the compound's applicability in educational settings but also its versatility in synthesizing different chemical structures, fostering research skills among students Dintzner et al., 2012.

Propriétés

IUPAC Name |

(4-nitrophenyl)-pyrazolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c14-10(12-7-1-6-11-12)8-2-4-9(5-3-8)13(15)16/h2-5,11H,1,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXFHCNNSTZXHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNN(C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-nitrophenyl)(tetrahydro-1H-pyrazol-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-N-[4-(2-oxoazetidin-1-yl)phenyl]benzotriazole-5-carboxamide](/img/structure/B2688192.png)

![2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2688195.png)

![4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B2688198.png)

![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2688202.png)

![4-(3-Benzyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)benzenesulfonyl fluoride](/img/structure/B2688203.png)

![8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2688206.png)

![3-([(Tert-butoxy)carbonyl]amino)-2-(cyclopentylmethyl)propanoic acid](/img/structure/B2688207.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2688209.png)

![N-(3,4-dimethoxyphenyl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2688212.png)